1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride

Synthetic Intermediate Assay Standardization Lot-to-Lot Consistency

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride (CAS 1187931-79-8) is a diarylethanone derivative supplied as an aminoketone hydrochloride salt with molecular formula C₁₅H₁₅Cl₂NO and molecular weight 296.19 g/mol. The corresponding free base (CAS 1017781-61-1) carries formula C₁₅H₁₄ClNO and molecular weight 259.73 g/mol.

Molecular Formula C15H15Cl2NO
Molecular Weight 296.2 g/mol
Cat. No. B12276598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
Molecular FormulaC15H15Cl2NO
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl
InChIInChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H
InChIKeyVWPSYOPTCHOCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone HCl: Physicochemical Identity & Procurement-Relevant Specifications


1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride (CAS 1187931-79-8) is a diarylethanone derivative supplied as an aminoketone hydrochloride salt with molecular formula C₁₅H₁₅Cl₂NO and molecular weight 296.19 g/mol . The corresponding free base (CAS 1017781-61-1) carries formula C₁₅H₁₄ClNO and molecular weight 259.73 g/mol . Predicted physicochemical properties for the free base include an estimated pKa of 8.67 ± 0.10, a boiling point of 428.3 ± 35.0 °C, a LogP of 3.92, and recommended storage at 2–8 °C with protection from light . The compound is classified as a para-substituted aminoketone in which the aminomethyl and chlorophenyl groups are positioned on distinct aromatic rings, a scaffold that is widely utilized in medicinal chemistry for kinase inhibitor and nuclear receptor modulator programs.

Why 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone HCl Cannot Be Simply Replaced by Free Base or Positional Isomers


The hydrochloride salt form directly addresses a critical laboratory limitation: the free base (CAS 1017781-61-1) possesses low aqueous solubility due to its LogP of 3.92 and pKa of 8.67 , whereas the HCl salt provides enhanced solubility required for homogeneous biological assay conditions . Furthermore, positional isomerism introduces confounding biological variables; the meta-substituted isomer (3-aminomethyl, CAS 1017781-65-5) has been evaluated in vitro against phenylethanolamine N-methyltransferase (PNMT) and returned a Ki of 1.11 × 10⁶ nM [1], indicating negligible binding that cannot be assumed for the para-substituted analog. These salt-form and regioisomeric distinctions mean that substituting with the free base or a positional isomer may compromise solubility-driven assay reproducibility or introduce unanticipated target engagement profiles.

Quantitative Differentiation Evidence for 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone Hydrochloride Procurement Decisions


Certified Purity Advantage: HCl Salt Delivers NLT 98% versus 95% for Free Base from Standard Suppliers

The hydrochloride salt form is supplied with a purity specification of NLT 98% , whereas the free base (CAS 1017781-61-1) from standard vendors carries a minimum purity of 95% . This represents an absolute purity difference of at least 3 percentage points, which can be critical for dose-response and reproducibility in quantitative pharmacology experiments.

Synthetic Intermediate Assay Standardization Lot-to-Lot Consistency

Aqueous Solubility Enhancement: HCl Salt Format Mitigates Free Base Solubility Limitations for Biological Assays

The free base form (LogP 3.92 ) exhibits poor aqueous solubility. The hydrochloride salt form is specifically noted to enhance water solubility , a property critical for achieving homogeneous dosing in cell-based or biochemical assays. While exact solubility values are not published, class-level knowledge indicates that amine hydrochloride salts typically exhibit >10-fold higher aqueous solubility than their free base counterparts.

Aqueous Solubility Bioassay Compatibility Salt Selection

Regioisomeric Differentiation: Para-Substituted Scaffold May Avoid Undesirable PNMT Engagement Observed with Meta Isomer

The meta-substituted analog (1-(3-aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone) has been tested against PNMT and found to have a Ki of 1.11 × 10⁶ nM [1], indicating essentially no meaningful inhibition. While direct data for the para-substituted target compound are not publicly available, the dramatic difference in substitution position often translates into altered target recognition profiles in aminoketone scaffolds. This implies that the para-aminomethyl isomer may exhibit a distinct biological fingerprint that cannot be inferred from meta-isomer data.

Regioisomeric Selectivity Target Engagement Phenylethanolamine N-Methyltransferase

Predicted Physicochemical Differentiation: pKa and LogP Profile Impact Formulation and Permeability Considerations

The target compound (free base) exhibits a predicted pKa of 8.67 ± 0.10 and LogP of 3.92 . These values differentiate it from halogen-substituted analogs; for example, the para-fluoro derivative (1-(4-aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone, molecular weight 243.28) has a lower molecular weight and different electronic properties that will alter LogP and pKa . The higher predicted pKa of the chloro analog implies a greater fraction of ionized species at physiological pH, which influences membrane permeability and formulation strategy.

Drug-likeness Permeability Prediction Formulation Design

Optimal Use Cases for 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone Hydrochloride in R&D and Industrial Chemistry


High-Purity Synthetic Intermediate for Parallel Library Synthesis

When building focused compound libraries for kinase or nuclear receptor targets, the NLT 98% purity specification ensures that downstream coupling reactions (e.g., amide bond formation, reductive amination) proceed without confounding impurities. This purity level is essential for generating SAR data with high confidence, particularly in medicinal chemistry campaigns where decisions hinge on sub-micromolar potency differences.

Aqueous-Compatible Biological Assay Standardization

For dose-response experiments in cell-based or biochemical formats (e.g., fluorescence polarization, FRET, or cell viability assays), the hydrochloride salt form confers the aqueous solubility needed to prepare homogenous DMSO/water stock solutions . This eliminates the need for researchers to perform on-demand salt conversion and simplifies assay protocol standardization across multiple laboratories.

Regioisomeric Probe in Structure-Activity Relationship (SAR) Studies

The para-aminomethyl substitution pattern differentiates this compound from the meta-substituted isomer, which has been shown to be essentially inactive against PNMT (Ki 1.11 × 10⁶ nM) . In SAR campaigns targeting catecholamine-related enzymes or aminergic receptors, the para-isomer serves as the appropriate choice for exploring regioisomeric effects on target engagement and selectivity.

Halogen-Series Comparison in Lead Optimization

The 4-chlorophenyl substitution offers a distinct combination of pKa, LogP, and molecular volume compared to the 4-fluoro, 4-bromo, and 4-methyl analogs . This compound is suited for systematic halogen-scanning studies where subtle changes in lipophilicity and electronic effects directly impact pharmacokinetic properties and target affinity.

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